molecular formula C8H9NaO3S B1592468 Sodium 2,5-dimethylbenzenesulfonate CAS No. 827-19-0

Sodium 2,5-dimethylbenzenesulfonate

Cat. No. B1592468
CAS RN: 827-19-0
M. Wt: 208.21 g/mol
InChI Key: SDCULNUHRZODAC-UHFFFAOYSA-M
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Description

Sodium 2,5-dimethylbenzenesulfonate is a chemical compound with the CAS Number: 827-19-0 . It has a molecular weight of 208.21 and its IUPAC name is sodium 2,5-dimethylbenzenesulfonate .


Physical And Chemical Properties Analysis

Sodium 2,5-dimethylbenzenesulfonate is a solid at room temperature . It is stored in an inert atmosphere at room temperature .

Scientific Research Applications

  • Summary of the Application: Sodium 2,5-dimethylbenzenesulfonate is used in the creation of Electrorheological Suspensions (ERS) of polyimide particles . These suspensions have unique properties that change under the influence of an external electric field .
  • Methods of Application: The ERS of polyimide particles with organoelement fragments from the sodium salt of 2,5-diaminobenzene sulfonic acid were obtained for the first time . Their rheological and electrorheological characteristics, their dependence on the parameters of deformation, and the intensity of the external electric field were studied .
  • Results or Outcomes: It was found that the ERS of PI-Na polyimide particles have a significant electrorheological response . The polyimide suspension is a result of increasing intensity as the electric field changes the flow type from Newtonian to pseudoplastic due to polarization of the particles and formation of the chain structures along the power lines of the electric field .

Safety And Hazards

Sodium 2,5-dimethylbenzenesulfonate is classified under the GHS07 category . The hazard statements include H319, which means it causes serious eye irritation . The precautionary statements include P264, P280, P305+P351+P338, and P337+P313 .

properties

IUPAC Name

sodium;2,5-dimethylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S.Na/c1-6-3-4-7(2)8(5-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCULNUHRZODAC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044578
Record name Sodium 2,5-dimethylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2,5-dimethylbenzenesulfonate

CAS RN

827-19-0
Record name Sodium p-xylenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2,5-dimethyl-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 2,5-dimethylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium p-xylene-2-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.424
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM P-XYLENESULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O34Z1LTN62
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
OD Bonner, AL Torres - The Journal of Physical Chemistry, 1965 - ACS Publications
The degrees of ionization of p-toluenesulfonic acid and 2, 5-dimethylbenzenesulfonic acid in aqueous solutions have been determined by comparison of the ratio of intensities of the …
Number of citations: 21 pubs.acs.org
VV Sharutin, OK Sharutina, IV Egorova… - Russian journal of …, 2001 - Springer
Reactions of triphenylbismuth with sodium salts, acids, alkalies, and zinc are studied. In the first three cases Bi-O bond cleavage takes place, while zinc reduces the starting bismuth …
Number of citations: 4 link.springer.com
HGM Edwards, DR Brown, JR Dale, S Plant - Journal of Molecular Structure, 2001 - Elsevier
FT-Raman spectra of sulfonated polystyrene resins with varying levels of sulfonation from 9–97% have been recorded. Molecular markers of –SO 3 H and –SO 3 − moieties have been …
Number of citations: 51 www.sciencedirect.com
LR Whitlock, S Siggia - Separation and Purification Methods, 1974 - Taylor & Francis
The conventional gas chromatograph is an efficient tool for separating mixtures of volatile compounds into their individual components for quantitative measurement and for preparative …
Number of citations: 32 www.tandfonline.com
S Zamenhof, G Leidy, E Hahn… - Journal of …, 1956 - Am Soc Microbiol
MATERIALS AND METHODS It is to be emphasized that the results reported in this paper refer to the particular biological system used. Receptor strain used for transformation. The …
Number of citations: 94 journals.asm.org
F Zhao, L Li, P Lin, Y Chen, S Xing, H Du… - Environmental …, 2023 - ehp.niehs.nih.gov
Background: Due to many substances in the human exposome, there is a dearth of exposure and toxicity information available to assess potential health risks. Quantification of all trace …
Number of citations: 2 ehp.niehs.nih.gov
K Sway, JK Hovey, PR Tremaine - Canadian journal of …, 1986 - cdnsciencepub.com
On a mesuré les densités et les chaleurs spécifiques de solutions aqueuses du benzénesulfonate, du p-toluènesulfonate, des diméthyl-2,4 et diméthyl-2,5 benzènesulfonates, du …
Number of citations: 5 cdnsciencepub.com

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